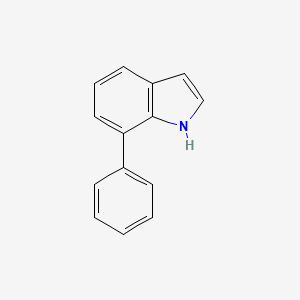
7-苯基-1H-吲哚
概述
描述
7-Phenyl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. The indole ring system is one of the most abundant and important heterocycles in nature, found in a diverse array of biologically significant compounds
科学研究应用
7-Phenyl-1H-indole has a wide range of applications in scientific research:
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new and effective antimalarial drugs remains a critical priority for global health . Therefore, the future directions of 7-Phenyl-1H-indole could be in the field of medicinal chemistry, particularly in the development of new drugs for various disorders.
作用机制
Target of Action
7-Phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit reactive oxygen species (ROS) and inflammation , which could be a potential mode of action for 7-Phenyl-1H-indole.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Pharmacokinetics
The physicochemical properties, pharmacokinetic profiles, and drug-likeness of indole derivatives have been estimated using adme web tools .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . For instance, some indole derivatives have been reported to have antiviral activity, with inhibitory activity against influenza A and Coxsackie B4 virus .
Action Environment
It is known that the physiological features of indole compounds make them useful drug-like molecules . Therefore, factors such as pH, temperature, and the presence of other molecules could potentially influence the action of 7-Phenyl-1H-indole.
生化分析
Biochemical Properties
7-Phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 7-Phenyl-1H-indole has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of 7-Phenyl-1H-indole on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Phenyl-1H-indole can activate or inhibit various signaling pathways, leading to changes in cell behavior and function . It also affects the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, 7-Phenyl-1H-indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 7-Phenyl-1H-indole has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, 7-Phenyl-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 7-Phenyl-1H-indole can change over time in laboratory settings. Studies have shown that the stability and degradation of 7-Phenyl-1H-indole can influence its long-term effects on cellular function . For example, prolonged exposure to 7-Phenyl-1H-indole may lead to the accumulation of degradation products, which can have different biological activities compared to the parent compound. Additionally, the temporal effects of 7-Phenyl-1H-indole can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of 7-Phenyl-1H-indole vary with different dosages in animal models. At low doses, 7-Phenyl-1H-indole may exhibit beneficial effects, such as anticancer or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the biological activity of 7-Phenyl-1H-indole changes significantly with small variations in dosage. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
7-Phenyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of 7-Phenyl-1H-indole. Additionally, 7-Phenyl-1H-indole can influence metabolic flux and alter the levels of key metabolites, affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 7-Phenyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. For example, 7-Phenyl-1H-indole can be transported across cell membranes by organic anion transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, 7-Phenyl-1H-indole can bind to intracellular proteins, influencing its localization and activity. The distribution of 7-Phenyl-1H-indole within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of 7-Phenyl-1H-indole is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 7-Phenyl-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of 7-Phenyl-1H-indole is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . This method is widely used due to its efficiency and high yield.
Another method involves the cyclization of ortho-substituted anilines with appropriate reagents to form the indole ring . Modern techniques have also explored the use of transition metal-catalyzed reactions, such as rhodium carbene insertions and Cu(I)-catalyzed imine cyclizations, to synthesize indole derivatives .
Industrial Production Methods: Industrial production of 7-Phenyl-1H-indole typically involves large-scale Fischer indole synthesis due to its robustness and scalability. The use of microwave irradiation has been explored to reduce reaction times and improve yields .
化学反应分析
Types of Reactions: 7-Phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of indoles can yield indolines, which are saturated derivatives of indoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Halogenated, nitrated, and sulfonated indoles.
相似化合物的比较
Indole: The parent compound of the indole family, known for its presence in natural products like tryptophan.
2-Phenylindole: Similar structure with a phenyl group at the 2-position instead of the 7-position.
3-Phenylindole: Phenyl group at the 3-position, used in various synthetic applications.
Uniqueness of 7-Phenyl-1H-indole: 7-Phenyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group can affect the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
属性
IUPAC Name |
7-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDFMITVNDHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
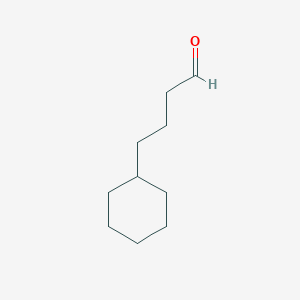
![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)
![[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B3111807.png)
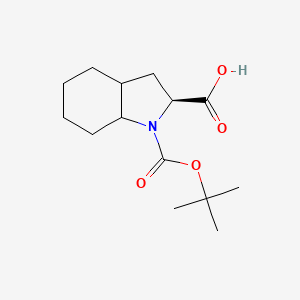

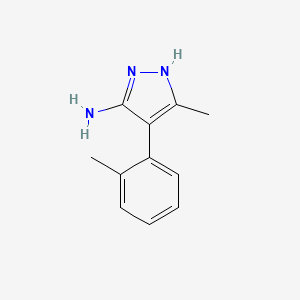
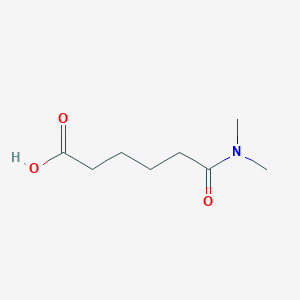
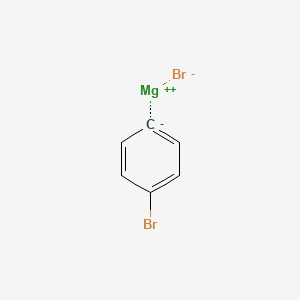
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)
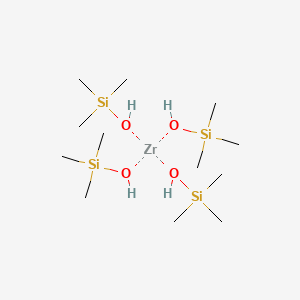
![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)
